![molecular formula C5H7N3O2 B1443718 2-Aminopyrimidine-5-carbaldehyde hydrate CAS No. 1588441-19-3](/img/structure/B1443718.png)
2-Aminopyrimidine-5-carbaldehyde hydrate
Overview
Description
2-Aminopyrimidine-5-carbaldehyde hydrate is a chemical compound with the molecular formula C5H7N3O2 . It has a molecular weight of 141.13 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes this compound, involves several steps. The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The InChI code for this compound is1S/C5H5N3O.H2O/c6-5-7-1-4 (3-9)2-8-5;/h1-3H, (H2,6,7,8);1H2
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 372.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Synthesis of 5H-Pyrano[2,3-d]pyrimidine Scaffolds
2-Aminopyrimidine-5-carbaldehyde hydrate serves as a key precursor for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are vital in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent advancements have focused on utilizing diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, to develop substituted pyrano[2,3-d]pyrimidin-2-one derivatives through one-pot multicomponent reactions. This approach highlights the importance of innovative catalysts in enhancing the efficiency and versatility of synthesizing pyranopyrimidine cores, suggesting a promising direction for developing new lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).
Role in Gas Hydrate Inhibition and CO2 Capture
Amino acids, including derivatives of this compound, have shown potential as additives for gas hydrate inhibition, natural gas storage, and CO2 capture and sequestration. A critical review of amino acids hydrate-based additives has revealed their effectiveness in inhibiting or promoting gas hydrate formation, thereby playing a significant role in enhancing the efficiency of gas storage and carbon capture technologies. This research underscores the potential of amino acid derivatives in addressing environmental challenges and advancing sustainable energy solutions (Bavoh et al., 2019).
Contribution to Food Flavor and Safety
The derivatives of this compound contribute to the flavor profile of various foods through the production and breakdown of branched-chain aldehydes. These compounds are significant in both fermented and heat-treated food products, where their formation from amino acids is crucial for the desired flavor characteristics. This insight into the metabolic conversions and microbial composition affecting aldehyde formation opens avenues for controlling and enhancing food flavor quality through biochemical manipulation (Smit, Engels, & Smit, 2009).
Emerging Technologies in Food Research
Exploration into the application of CO2 gas hydrates, facilitated by derivatives of this compound, in food technology has shown promising results. CO2 hydrates have been utilized for juice concentration, desalination, carbonation, and food preservation, showcasing the versatility and potential of gas hydrate technology in enhancing food processing and safety. This research indicates a growing interest in applying novel chemical technologies to improve food quality and sustainability (Srivastava, Hitzmann, & Zettel, 2021).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
2-Aminopyrimidine derivatives, including 2-Aminopyrimidine-5-carbaldehyde hydrate, have shown promising results in the treatment of diseases like sleeping sickness and malaria . As such, there is a great demand for these compounds, especially considering the emergence of resistance to current treatments .
properties
IUPAC Name |
2-aminopyrimidine-5-carbaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O.H2O/c6-5-7-1-4(3-9)2-8-5;/h1-3H,(H2,6,7,8);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVPVNJOQMPONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1588441-19-3 | |
Record name | 5-Pyrimidinecarboxaldehyde, 2-amino-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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